Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-
Description
Chemical Structure: The compound Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- (CAS: 385814-24-4) features an acetamide backbone substituted with an amino group at the 2-position and a dimethylaminoethyl moiety on the nitrogen atom.
Synthesis and Applications: This compound is synthesized via coupling reactions involving ethyl glycinate intermediates or bromoacetyl derivatives, as seen in related compounds (e.g., ). Its structural flexibility allows for modifications that enhance DNA-binding and antitumor activity, particularly in derivatives like N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide ().
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)4-3-8-6(10)5-7/h3-5,7H2,1-2H3,(H,8,10) |
InChI Key |
RAPLOFPMGSYVQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Amination and Coupling with Acyl Intermediates
One approach involves the formation of an acyl intermediate followed by nucleophilic substitution with a dimethylaminoethylamine derivative. This method typically utilizes:
- A coupling agent to activate the acyl precursor (such as acylimidazole formation).
- A base to facilitate the reaction.
- Use of water-immiscible polar aprotic solvents such as ethyl acetate or isopropyl acetate to dissolve reactants and enable phase separation during workup.
- Hydrogenation or hydrogenolysis catalysts when reduction steps are involved.
- Temperature range: 20–40 °C, often ambient (~20–30 °C).
- Reaction time: 2 to 24 hours depending on scale.
- Stoichiometry: Equimolar or slight excess (1.05 to 1.15 molar ratio) of amine to acyl intermediate to ensure complete reaction.
- Monitoring: Thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (^1H NMR).
- Filtration to remove catalyst.
- Acid-base extraction to isolate free amine or acid salt forms.
- Optional conversion to hydrochloride salt by treatment with mineral acids (e.g., HCl).
This method is described in detail in patent CN103124721B, which, while focused on trifluoroethyl analogs, outlines a generalizable strategy for preparing amino acetamide derivatives with high purity and yield.
Method 2: Protection-Deprotection Strategy Using Boc-Glycine Derivatives
Another robust synthetic route employs a protection-deprotection sequence:
- Amino Protection: Glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate (Boc protection) in ether solvents under mild alkaline catalysis.
- Amidation: The Boc-protected glycine methyl ester is condensed with N,N-dimethylaniline under pressure in ether solvents to form the amide intermediate.
- Deprotection and Salification: The Boc group is removed under acidic conditions (e.g., HCl in ethanol or ether), and the compound is crystallized as its hydrochloride salt.
- Molar ratios: Glycine methyl ester hydrochloride to Boc anhydride (1:1–2), and to alkali (1:1–4).
- Reaction temperatures: 0–30 °C for protection; 30–60 °C for amidation and deprotection.
- Reaction pressure: 0.1–1.0 MPa during amidation.
- Solvent volumes: 5–15 mL per gram of substrate.
- Yield: Approximately 78–82% overall with purity >99% (GC analysis).
- Product: 2-amino-N-[2-(dimethylamino)ethyl]acetamide hydrochloride.
This method is scalable, uses inexpensive starting materials, and is characterized by mild conditions and high purity, as detailed in patent CN102351733A.
Method 3: Use of Dimethylaminoethylamine Derivatives in Coupling Reactions
The synthesis can also be approached by reacting dimethylaminoethylamine or its hydrochloride salt with acetamide derivatives under controlled conditions:
- Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to enhance solubility and reaction efficiency.
- Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
- Base catalysts or coupling agents (e.g., carbodiimides) may be used to facilitate amide bond formation.
- Reaction monitoring is performed via chromatographic and spectroscopic methods.
This method is summarized in commercial chemical supplier data and literature, emphasizing the importance of steric and electronic effects of the dimethylamino group on reaction outcomes.
3 Data Table: Summary of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Acyl intermediate formation + amine coupling | Coupling agent, base, hydrogenolysis catalyst | Ethyl acetate, isopropyl acetate | 20–40 | Not specified | High | Includes hydrogenation step; scalable |
| 2 | Boc protection → amidation → deprotection | Boc anhydride, N,N-dimethylaniline, HCl | Ether, ethanol | 0–60 | 78–82 | >99 | Mild conditions; high purity; large scale |
| 3 | Direct coupling with dimethylaminoethylamine | Dimethylaminoethylamine, coupling agents, inert atmosphere | Dichloromethane, THF | Ambient | Not specified | High | Requires inert atmosphere; solvent-sensitive |
4 Research Findings and Notes
- The protection-deprotection strategy (Method 2) is preferred for industrial scale due to its high purity, reproducibility, and use of inexpensive materials.
- Solvent choice critically affects solubility and reaction kinetics; polar aprotic solvents immiscible with water facilitate easier workup.
- Monitoring by TLC, GC, HPLC, and ^1H NMR is essential to ensure reaction completeness and product purity.
- The dimethylamino substituent influences nucleophilicity and steric accessibility, which can stabilize intermediates and affect reaction rates.
- Conversion to hydrochloride salts improves compound stability and facilitates isolation.
- Hydrogenation steps, when used, require careful control of pressure and temperature to avoid over-reduction or side products.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Antitumor Activity
Key Insight: The dimethylaminoethyl group in Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- derivatives reduces hematotoxicity while maintaining or improving antitumor efficacy compared to primary amine-containing analogs like amonafide.
Structural Modifications and Physicochemical Properties
Chloro substituents () shift applications toward agrochemicals due to enhanced reactivity.
Biological Activity
Acetamide, 2-amino-N-[2-(dimethylamino)ethyl]- is a compound with notable biological activities, particularly in the fields of neuroprotection, anticonvulsant efficacy, and potential antimicrobial properties. This article reviews its biological activity through various studies, highlighting mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C6H14N2O
- CAS Number : 1171331-39-7
- Molecular Weight : 130.19 g/mol
Acetamide derivatives often exhibit their biological effects through modulation of neurotransmitter systems and enzyme inhibition. Specifically, the compound has been linked to:
- NMDA Receptor Antagonism : Similar to other acetamide compounds, it has shown weak uncompetitive antagonism at NMDA receptors, which are crucial for excitatory neurotransmission and synaptic plasticity .
- Neuroprotection : In animal models, it has demonstrated the ability to extend survival times under hypoxic conditions, suggesting potential neuroprotective properties against ischemic damage .
1. Anticonvulsant Activity
Research indicates that acetamide derivatives can provide significant anticonvulsant effects. For instance:
- FPL 13950 , a related compound, exhibited good anticonvulsant efficacy in rodent models with minimal side effects. It was shown to protect CA1 pyramidal neurons from global ischemia and extend time to loss of righting reflex during hypoxic exposure .
2. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of acetamide derivatives:
- In vitro evaluations have indicated that certain acetamide-linked compounds possess moderate to good antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported to range between 4.69 to 22.9 µM .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the effects of FPL 13950 on hypoxia-induced neuronal damage:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-N-[2-(dimethylamino)ethyl]acetamide, and what analytical methods validate its purity?
- Synthesis : A common approach involves reacting 2-aminoacetamide derivatives with N,N-dimethylethylenediamine under controlled pH and temperature. For example, analogous compounds like 2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride are synthesized via coupling reactions using carbodiimide-based activators .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) confirms purity (>95%). Mass spectrometry (MS) verifies molecular weight .
Q. How do researchers assess the stability and solubility of this compound under varying experimental conditions?
- Stability : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) monitor degradation via HPLC. Hydrolytic stability in acidic/basic conditions (pH 1–13) is tested to identify labile functional groups (e.g., acetamide bonds) .
- Solubility : Partition coefficient (logP) calculations and experimental measurements in solvents (water, DMSO, ethanol) guide formulation. Hydrochloride salt derivatives often enhance aqueous solubility .
Q. What preliminary biological assays are used to screen this compound for activity?
- In vitro : Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Enzymatic inhibition studies (e.g., kinase or protease assays) explore mechanistic targets .
- In silico : Molecular docking predicts interactions with proteins like topoisomerase II or neurotransmitter receptors (e.g., orexin-1), leveraging structural analogs from PubChem data .
Advanced Research Questions
Q. How does the compound interact with DNA or enzymes at a molecular level, and what techniques elucidate these mechanisms?
- DNA Interaction : Fluorescence intercalation assays and circular dichroism (CD) spectroscopy analyze binding to double-stranded DNA. Competitive studies with ethidium bromide quantify intercalation efficiency .
- Enzyme Inhibition : Surface plasmon resonance (SPR) measures binding kinetics to enzymes like acetylcholinesterase. X-ray crystallography or cryo-EM resolves 3D binding conformations .
Q. What structural modifications enhance or diminish its biological activity, and how are these structure-activity relationships (SAR) validated?
- Modifications : Introducing cyano groups (e.g., 2-cyano-N-[2-(dimethylamino)ethyl]acetamide) increases electrophilicity, enhancing enzyme inhibition. Conversely, replacing dimethylamino with morpholine reduces blood-brain barrier penetration .
- Validation : Comparative SAR studies use IC values from dose-response curves and computational models (e.g., QSAR) to correlate substituents with activity .
Q. How do researchers resolve contradictions in reported data (e.g., conflicting cytotoxicity results across studies)?
- Methodological Audit : Compare cell lines, assay protocols (e.g., incubation time, serum concentration), and compound purity. For example, impurities >5% in early synthetic batches may skew cytotoxicity data .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) to identify trends. Contradictions may arise from differences in experimental design (e.g., 2D vs. 3D cell cultures) .
Q. What advanced spectroscopic or computational methods characterize its dynamic behavior in solution?
- Spectroscopy : N NMR probes hydrogen bonding in the acetamide group, while time-resolved fluorescence measures rotational diffusion in solution .
- Computational : Molecular dynamics (MD) simulations predict conformational flexibility. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .
Methodological Recommendations
- Data Reproducibility : Use standardized synthetic protocols (e.g., inert atmosphere for amine reactions) and report detailed NMR/MS spectra .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across multiple cell lines .
- Ethical Compliance : Adhere to OECD guidelines for chemical safety and animal welfare in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
